Cas no 164415-64-9 (4(3H)-Pyrimidinone, 5-chloro-2-hydroxy- (9CI))

4(3H)-Pyrimidinone, 5-chloro-2-hydroxy- (9CI) structure
164415-64-9 structure
Product Name:4(3H)-Pyrimidinone, 5-chloro-2-hydroxy- (9CI)
CAS No:164415-64-9
MF:C4H3ClN2O2
MW:146.531819581985
CID:1020948
PubChem ID:15758
Update Time:2025-04-20

4(3H)-Pyrimidinone, 5-chloro-2-hydroxy- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 4(3H)-Pyrimidinone, 5-chloro-2-hydroxy- (9CI)
    • 2,3H)-Pyrimidinedione, 5-chloro-
    • 5-Chlorouracil, ReagentPlus(R), 99%
    • SCHEMBL42227
    • NCI60_002298
    • 1820-81-1
    • 5-Chloro-2,4(1H,3H)-pyrimidinedione #
    • DB-272208
    • 5UC
    • DB-268951
    • NSC 28172
    • 4(3H)-PYRIMIDINONE, 5-CHLORO-2-HYDROXY-
    • A812650
    • Z1203730752
    • 5-Chlorouracil, Vetec(TM) reagent grade, 98%
    • W-107804
    • 5-CHLOROURACIL
    • 7LQ4V03RNY
    • NSC-28172
    • AS-10925
    • Q238482
    • MFCD00006019
    • 2,4-Pyrimidinediol, 5-chloro- (9CI)
    • AKOS003242135
    • 2,4(1H,3H)-Pyrimidinedione, 5-chloro-
    • 210369-56-5
    • AC-8694
    • PD121670
    • NS00045646
    • 2(1H)-Pyrimidinone,5-chloro-4-hydroxy-(9ci)
    • FLUOROURACIL IMPURITY E [EP IMPURITY]
    • 5-chloropyrimidine-2,4(1H,3H)-dione
    • AKOS003093906
    • Epitope ID:138111
    • SB57723
    • NSC28172
    • Fluorouracil Impurity E
    • Uracil, 5-chloro-
    • 5-Chloro-2,4-dihydroxypyrimidine
    • CHLOROURACIL, 5-
    • 5-Chloropyrimidine-2,4(1H,3H)-dione (5-Chlorouracil)
    • 5-chloranyl-1H-pyrimidine-2,4-dione
    • 164415-64-9
    • 107577-08-2
    • Uracil, 5-chloro- (VAN)
    • CHEBI:60762
    • AKOS006222774
    • 5-chloro-2,4-pyrimidinedione
    • AI3-26560
    • DB-029133
    • 5-Chloro-1H-pyrimidine-2,4-dione
    • HY-I0959
    • UNII-7LQ4V03RNY
    • 5-chloro-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • 5-Chlorouracil (Fluorouracil Impurity)
    • InChI=1/C4H3ClN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9
    • SY028182
    • CHEMBL144082
    • 2(1H)-PYRIMIDINONE, 5-CHLORO-4-HYDROXY-
    • EINECS 217-339-7
    • CS-0010970
    • AM83916
    • 5-chloro-uracil
    • EN300-96343
    • DTXSID7075137
    • Inchi: 1S/C4H3ClN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)
    • InChI Key: ZFTBZKVVGZNMJR-UHFFFAOYSA-N
    • SMILES: ClC1=CNC(NC1=O)=O

Computed Properties

  • Exact Mass: 145.98839
  • Monoisotopic Mass: 145.988
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _0.3
  • Topological Polar Surface Area: 58.2A^2

Experimental Properties

  • Color/Form: White crystals
  • Density: 1.61
  • Flash Point: 203.9 °C
  • Refractive Index: 1.587
  • PSA: 61.69

4(3H)-Pyrimidinone, 5-chloro-2-hydroxy- (9CI) Security Information

  • Storage Condition:Store in a cool, dry place. Store in tightly closed containers.
Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.